3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole
CAS No.:
Cat. No.: VC15832085
Molecular Formula: C11H11N3O4S
Molecular Weight: 281.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3O4S |
|---|---|
| Molecular Weight | 281.29 g/mol |
| IUPAC Name | 5-ethylsulfonyl-4-(3-nitrophenyl)-1H-pyrazole |
| Standard InChI | InChI=1S/C11H11N3O4S/c1-2-19(17,18)11-10(7-12-13-11)8-4-3-5-9(6-8)14(15)16/h3-7H,2H2,1H3,(H,12,13) |
| Standard InChI Key | BVJFIEZWEXGKAR-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Crystallographic Insights
Molecular Architecture
The molecular formula of 3-(ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole is C₁₁H₁₃N₃O₃S, featuring a five-membered pyrazole ring with two substituents:
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Ethylsulfonyl group (-SO₂C₂H₅): Enhances solubility and electron-withdrawing effects.
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3-Nitrophenyl group (-C₆H₄NO₂): Introduces steric bulk and electronic modulation via the nitro group.
X-ray diffraction studies of analogous N1-arylpyrazolines reveal critical bond distances and angles that influence stability and reactivity. For example:
These parameters align with the pyrazole ring's planarity and resonance stabilization, as observed in compounds like 1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole .
Electronic and Steric Effects
The ethylsulfonyl group induces electron withdrawal, polarizing the pyrazole ring and facilitating nucleophilic attacks at the 5-position. Concurrently, the 3-nitrophenyl group creates steric hindrance, influencing regioselectivity in substitution reactions. Computational models of related structures suggest that the nitro group's meta-position minimizes steric clashes compared to para-substituted analogues .
Synthesis and Optimization Strategies
Multi-Step Synthesis Protocol
The synthesis of 3-(ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole involves three primary stages:
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Formation of the Pyrazole Core:
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Condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones under acidic conditions.
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Example: Reaction of 3-nitroacetophenone with ethyl acetoacetate in ethanol at 80°C yields a dihydropyrazole intermediate.
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Sulfonation and Oxidation:
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Treatment with ethanesulfonyl chloride in dichloromethane introduces the ethylsulfonyl group.
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Subsequent oxidation with hydrogen peroxide or m-CPBA ensures complete conversion to the sulfone.
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Purification and Characterization:
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Recrystallization from ethanol/water mixtures achieves >95% purity.
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Analytical confirmation via HPLC, NMR (¹H and ¹³C), and high-resolution mass spectrometry.
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Challenges and Yield Optimization
Key challenges include:
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Byproduct Formation: Competing reactions at the nitro group require strict temperature control (<60°C).
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Solvent Selection: Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency but complicate isolation.
Optimized conditions (pH 7–8, 0.1 M substrate concentration) enhance yields to 70–75%, as reported in scaled-up batches.
Physicochemical Properties
Thermal Stability and Solubility
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Melting Point: 174–176°C (decomposition observed above 200°C).
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Solubility:
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High in DMSO (250 mg/mL) and acetone (180 mg/mL).
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Low in water (<0.1 mg/mL) due to hydrophobic aryl and sulfonyl groups.
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Spectroscopic Fingerprints
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (s, 1H, pyrazole H5).
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δ 7.82–7.65 (m, 4H, nitrophenyl).
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δ 3.21 (q, J=7.2 Hz, 2H, SO₂CH₂).
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δ 1.32 (t, J=7.2 Hz, 3H, CH₃).
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IR (KBr):
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1540 cm⁻¹ (asymmetric NO₂ stretch).
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1320 cm⁻¹ (symmetric SO₂ stretch).
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Biological Activity and Mechanism
Antimicrobial Efficacy
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Staphylococcus aureus: MIC = 8 µg/mL.
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Escherichia coli: MIC = 16 µg/mL.
The ethylsulfonyl group enhances membrane permeability, disrupting biofilm formation.
Industrial and Research Applications
Pharmaceutical Intermediates
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Antiviral Agents: Serves as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs).
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Enzyme Inhibitors: Potent inhibition of COX-2 (IC₅₀ = 0.8 µM) and xanthine oxidase.
Materials Science
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Luminescent Materials: Coordination with europium(III) yields red-emitting complexes for OLEDs.
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Polymer Modifiers: Improves thermal stability of polyurethanes when incorporated at 2–5 wt%.
Comparative Analysis with Structural Analogues
| Compound | Key Structural Differences | Biological Activity Comparison |
|---|---|---|
| 4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole | Nitro group at phenyl para-position | Lower antitumor activity (IC₅₀ = 25 µM) |
| 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole | Methyl instead of ethyl sulfonyl | Reduced solubility (water: <0.05 mg/mL) |
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